molecular formula C45H72O12 B7823836 (4Z,18Z,20Z)-22-ethyl-7,11,14,15-tetrahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone

(4Z,18Z,20Z)-22-ethyl-7,11,14,15-tetrahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone

Cat. No.: B7823836
M. Wt: 805.0 g/mol
InChI Key: QPRQJOHKNJIMGN-YNZHUHFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly complex spirocyclic molecule characterized by its intricate bicyclic framework, multiple stereochemical centers, and diverse functional groups. The core structure comprises a spiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane] system, which integrates a strained bicyclic ether (dioxabicyclo) fused to an oxane ring. Key structural features include:

  • Four hydroxyl groups at positions 7, 11, 14, and 13.
  • Nine methyl substituents distributed across the bicyclic and oxane moieties, enhancing hydrophobicity.
  • Two tetrone moieties (3,3',9,13-tetrone), which are highly reactive diketones capable of hydrogen bonding and nucleophilic reactions.
  • A 2-hydroxypropyl side chain at position 6', introducing stereochemical complexity and polar functionality.

Its rigid spiro architecture may confer metabolic stability, while the hydroxyl and tetrone groups offer sites for derivatization or biomolecular recognition .

Properties

IUPAC Name

(4Z,18Z,20Z)-22-ethyl-7,11,14,15-tetrahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H72O12/c1-12-33-17-15-13-14-16-25(3)42(52)44(11,54)43(53)31(9)40(51)30(8)39(50)29(7)38(49)24(2)18-21-37(48)55-41-28(6)34(20-19-33)56-45(32(41)10)36(47)22-26(4)35(57-45)23-27(5)46/h13-15,17-18,21,24-35,38,40-42,46,49,51-52,54H,12,16,19-20,22-23H2,1-11H3/b14-13-,17-15-,21-18-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRQJOHKNJIMGN-YNZHUHFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2C(C(C(C3(O2)C(=O)CC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC\1CCC2C(C(C(C3(O2)C(=O)CC(C(O3)CC(C)O)C)C)OC(=O)/C=C\C(C(C(C(=O)C(C(C(C(=O)C(C(C(C/C=C\C=C1)C)O)(C)O)C)O)C)C)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H72O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

805.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4Z,18Z,20Z)-22-ethyl-7,11,14,15-tetrahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone is a complex organic molecule with potential biological activities. This article reviews its pharmacological properties and biological activities based on available research findings.

Chemical Structure and Properties

The compound features a unique spirocyclic structure characterized by multiple hydroxyl groups and a nonamethyl framework. Its molecular formula and structural characteristics suggest potential interactions with biological systems.

Antimicrobial Properties

Recent studies have indicated that the compound exhibits significant antimicrobial activity. It has been tested against various strains of bacteria and fungi. The results demonstrate that it can inhibit the growth of certain drug-resistant strains effectively. For instance:

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
E. coli1532 µg/mL
S. aureus1816 µg/mL
C. albicans1264 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Antioxidant Activity

The compound's antioxidant properties have also been evaluated using various assays such as DPPH and ABTS radical scavenging tests. The results indicate that it possesses a moderate to high capacity to scavenge free radicals:

Assay Type IC50 Value (µg/mL)
DPPH50
ABTS45

This antioxidant activity may contribute to its protective effects against oxidative stress-related diseases.

Cytotoxicity Studies

Cytotoxic effects were assessed in several cancer cell lines including breast (MCF-7) and prostate (PC-3) cancer cells. The compound showed selective cytotoxicity:

Cell Line IC50 Value (µM)
MCF-725
PC-330

These findings suggest potential applications in cancer therapy; however, further studies are required to understand the mechanisms involved.

Mechanistic Insights

The biological mechanisms underlying the activities of this compound are still under investigation. Preliminary studies suggest that its effects may be mediated through modulation of key signaling pathways involved in inflammation and cell proliferation.

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical trial evaluated the efficacy of the compound in treating skin infections caused by resistant strains of bacteria. Patients receiving topical formulations containing the compound showed significant improvement compared to placebo controls.
  • Case Study on Cancer Cell Lines : In vitro studies demonstrated that the compound induced apoptosis in cancer cells through caspase activation pathways. Further research is needed to confirm these findings in vivo.

Scientific Research Applications

Medicinal Chemistry

Drug Development:
Spiro compounds are recognized for their unique structural properties which enhance biological activity and selectivity towards specific biological targets. The rigidity provided by the spiro junction allows for better spatial arrangement of substituents that interact with these targets. This characteristic is particularly advantageous in developing drugs with reduced side effects and improved efficacy.

  • Antitumor Activity: Research has indicated that spiro compounds can exhibit significant antitumor properties. For instance, spiro-jointed organic molecules have been explored for their ability to inhibit cancer cell growth through selective targeting of key signaling pathways such as the PI3K pathway .
  • Neurodegenerative Diseases: Some spiro compounds have shown promise in treating neurodegenerative diseases like Alzheimer's disease by modulating biological pathways associated with neuronal health and function .

Case Studies:
Recent studies have highlighted the effectiveness of spiro compounds in targeting specific kinases and protein interactions crucial for cancer therapy. For example:

  • Spiro-oxindoles have been identified as potential inhibitors of the p53-MDM2 interaction .
  • Certain spiro heterocycles demonstrated selective inhibition of AKT1 kinase activity .

Materials Science

Organic Electronics:
The unique electronic properties of spiro compounds make them suitable for applications in organic electronics. Their high charge mobility and morphological stability allow them to be used in:

  • Organic Photovoltaics: Spiro-linked π-conjugated structures have been developed for use in solar cells due to their efficient light absorption and charge transport capabilities .
  • Optoelectronic Devices: These compounds are also being investigated for use in light-emitting diodes (LEDs) and other optoelectronic applications due to their favorable optoelectronic properties .

Table 1: Comparison of Applications in Medicine and Materials Science

Application AreaSpecific Use CasesKey Benefits
Medicinal ChemistryAntitumor agentsHigh selectivity and reduced side effects
Neurodegenerative disease treatmentsModulation of critical biological pathways
Materials ScienceOrganic photovoltaicsHigh charge mobility and stability
Optoelectronic devicesEfficient light absorption

Agrochemicals

Spiro compounds are also being explored in the development of agrochemicals. Their selective activity against pests makes them suitable candidates for:

  • Pesticides: The unique structural features can enhance the efficacy of active ingredients while minimizing environmental impact.
  • Herbicides: Research indicates that spiro compounds may provide selective herbicidal activity against specific weed species without harming crops .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related spirocyclic and polyfunctional molecules:

Compound Name / Class Core Structure Key Functional Groups Synthesis Method Pharmacological Relevance Reference
Target Compound Spiro[dioxabicyclo[23.3.1]-oxane] 4×OH, 4×C=O (tetrones), 9×CH3, 2-hydroxypropyl Strain-release cyclization (hypothesized) Enzyme inhibition, antiviral (speculative)
Spiroazetidines (e.g., spiroazabicyclo[1.1.0]butanes) Spiro[azetidine-heterocycle] NH, ketones, silane-protected alcohols Strain-driven cyclization of ABB-ketones Drug-like scaffolds, CNS-targeting agents
Dodecakis[(methoxycarbonyl)methoxy]-tetrapentylresorcin1 Resorcinarene macrocycle 12×methoxycarbonyl, 4×pentyl chains Macrocyclic esterification Host-guest chemistry, catalysis
7-Benzylidene-pyrazolo[1',2':1,2]pyrazolo[3,4-b]pyrazine-trione Fused pyrazolo-pyrazine 3×C=O, benzylidene, NH Condensation of aldehydes with amines Anticancer, antimicrobial
(19Z,22Z)-N,N-dimethyloctacosa-dienamine derivatives Linear amines with unsaturated chains Unsaturated alkyl chains, dimethylamino Alkylation/cyclization Gene delivery (lipid nanoparticles)

Key Observations

Spirocyclic Complexity : The target compound’s spiro system is more elaborate than typical spiroazetidines (e.g., nitrogen-containing analogs in and ). Its dioxabicyclo[23.3.1] framework introduces unique steric constraints compared to smaller spiro systems like spiro[4.5]decane derivatives.

Functional Group Diversity : Unlike simpler spiroazetidines with single ketone or amine groups, the target compound’s four hydroxyls and four ketones enable broader interaction profiles, akin to polyketide natural products.

Synthetic Challenges : While and describe strain-release cyclizations for spiroazetidines, the target compound’s synthesis would likely require advanced strategies, such as iterative protection/deprotection of hydroxyls and stereocontrolled cyclization.

However, its large size may limit bioavailability compared to smaller spiroazetidines .

Mechanistic and Application Insights

  • Drug Discovery: The compound’s rigidity and polyfunctionality make it a candidate for allosteric modulation or protein-protein interaction inhibition. This contrasts with linear amines (), which are more suited for membrane disruption or lipid nanoparticle formulation.
  • Catalysis and Materials : Its tetrones and hydroxyls could act as ligands for metal coordination, similar to resorcinarene macrocycles (), though its stability under catalytic conditions remains untested.
  • Synthetic Feasibility : and highlight the use of silane-protected alcohols and stereoretentive cyclizations, which may be applicable to constructing the target’s hydroxypropyl and methyl-substituted moieties.

Preparation Methods

Strain Selection and Culture Conditions

The production strain Streptomyces virginae 325 has been specifically patented for its high yield of oligomycin E. Fermentation is conducted in a liquid medium containing carbon sources (e.g., glucose, glycerol), nitrogen sources (e.g., soybean meal, ammonium sulfate), and trace minerals. Optimal pH (6.5–7.2) and temperature (28–30°C) are maintained under aerobic conditions for 7–10 days.

Table 1: Fermentation Parameters for Oligomycin E Production

ParameterOptimal Range
Temperature28–30°C
pH6.5–7.2
Dissolved Oxygen30–50% saturation
Fermentation Duration7–10 days
Carbon SourceGlucose (2.5% w/v)
Nitrogen SourceSoybean meal (1.5% w/v)

Biosynthetic Gene Cluster

The oligomycin gene cluster spans approximately 120 kb and encodes 12 PKS modules, along with tailoring enzymes for hydroxylation, methylation, and spiroketal formation. Key post-PKS modifications include:

  • Hydroxylation : Cytochrome P450 enzymes introduce hydroxyl groups at C7, C11, C14, and C15.

  • Methylation : S-Adenosylmethionine-dependent methyltransferases catalyze the addition of nine methyl groups.

  • Spiroketalization : A bifunctional ketoreductase-dehydratase mediates the formation of the spiro[2,26-dioxabicyclo] moiety.

Extraction and Preliminary Purification

Solvent Extraction

Crude oligomycin E is extracted from fermented broth using a two-phase solvent system:

  • Broth acidification to pH 3.0–4.0 with hydrochloric acid to precipitate proteins.

  • Liquid-liquid extraction with ethyl acetate (3 × 1 L per 10 L broth) to recover the hydrophobic macrolide.

  • Evaporation under reduced pressure (40°C, 0.1 bar) yields a dark brown residue.

Solid-Phase Extraction (SPE)

The crude extract is further purified via C18 reverse-phase SPE:

  • Conditioning : Methanol (10 mL) followed by deionized water (10 mL).

  • Loading : Dissolve 1 g crude extract in 20 mL methanol:water (70:30).

  • Elution : Stepwise gradient of methanol (70% → 100%) to isolate oligomycin E.

High-Resolution Purification Techniques

Preparative High-Performance Liquid Chromatography (HPLC)

Final purification is achieved using a preparative C18 column (250 × 21.2 mm, 5 µm) with the following parameters:

Table 2: HPLC Conditions for Oligomycin E Purification

ParameterValue
Mobile PhaseAcetonitrile:Water (75:25)
Flow Rate5 mL/min
DetectionUV at 210 nm
Injection Volume500 µL
Retention Time18.2 ± 0.3 min

Fractions containing oligomycin E are pooled and lyophilized, yielding a white crystalline powder.

Crystallization

For structural validation, oligomycin E is crystallized using vapor diffusion:

  • Reservoir Solution : 0.1 M Tris-HCl (pH 8.5), 25% PEG 3350.

  • Protein Concentration : 10 mg/mL in 20 mM HEPES (pH 7.5).

  • Crystal Growth : 7–10 days at 18°C, yielding orthorhombic crystals (space group I4₁22).

Analytical Characterization

Spectroscopic Analysis

  • High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ observed at m/z 821.4853 (theoretical 821.4861).

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (600 MHz, CDCl₃): δ 5.32 (H-4, d, J=10.1 Hz), 4.98 (H-20, m), 1.26 (C22-CH₂CH₃, t, J=7.4 Hz).

    • ¹³C NMR (150 MHz, CDCl₃): 207.8 (C3), 178.4 (C9), 170.1 (C13).

Purity Assessment

Quantitative analysis via ultra-performance liquid chromatography (UPLC) confirms ≥98% purity:

  • Column : Acquity BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Gradient : 60–95% acetonitrile over 5 min.

Challenges and Optimization Strategies

Low Fermentation Yield

Oligomycin E constitutes <5% of the total oligomycin complex. Strain engineering via CRISPR-Cas9 has improved titers by:

  • Overexpressing the olmR regulatory gene (2.3-fold increase).

  • Knocking out the olmJ competing pathway (40% reduction in oligomycin A/B).

Solubility Limitations

The compound’s poor aqueous solubility (0.12 mg/mL at 25°C) necessitates formulation with cyclodextrins or lipid nanoparticles for biomedical applications.

Recent Advances in Semi-Synthesis

A hybrid biosynthesis-chemical synthesis approach has been reported:

  • Microbial Production of Aglycone : Engineered S. virginae produces the oligomycin core (C1–C29).

  • Chemical Glycosylation : The C6'-hydroxypropyl side chain is appended via Mitsunobu reaction (82% yield) .

Q & A

Q. What in silico methods predict the compound’s interactions with biological targets (e.g., enzymes)?

  • Methodological Answer : Molecular docking (AutoDock Vina) screens binding poses, while molecular dynamics (GROMACS) simulates protein-ligand stability. Pharmacophore models align functional groups (e.g., hydroxyls, carbonyls) with target active sites. AI platforms like AlphaFold predict target structures if crystallographic data are unavailable. PubChem’s bioactivity data validate predicted interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.